molecular formula C12H14FNO4S B6165467 1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid CAS No. 1097087-79-0

1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid

Cat. No.: B6165467
CAS No.: 1097087-79-0
M. Wt: 287.3
InChI Key:
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Description

1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid is an organic compound with the chemical formula C12H14FNOS2. This compound is known for its unique physical and chemical properties, making it valuable in various fields of chemical and biochemical research.

Preparation Methods

The synthesis of 1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with cyclopentane-1-carboxylic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine. The reaction is usually carried out at room temperature, followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

1-(2-fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds such as:

    1-(2-chlorobenzenesulfonamido)cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of fluorine, which affects its reactivity and binding properties.

    1-(2-bromobenzenesulfonamido)cyclopentane-1-carboxylic acid:

    1-(2-iodobenzenesulfonamido)cyclopentane-1-carboxylic acid: Iodine substitution impacts the compound’s physical and chemical properties, making it suitable for different research purposes.

The uniqueness of this compound lies in its fluorine atom, which provides enhanced stability and binding affinity compared to its halogen-substituted counterparts.

Properties

CAS No.

1097087-79-0

Molecular Formula

C12H14FNO4S

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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